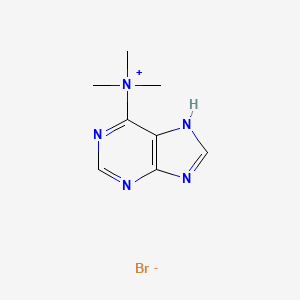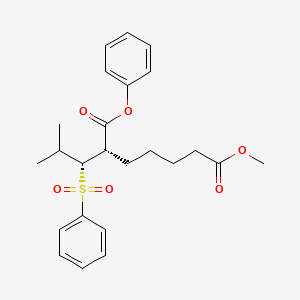
Carbanide;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;iron, also known as iron carbide, is a compound consisting of iron and carbon. It is a member of the class of compounds known as carbides, which are characterized by the presence of carbon atoms bonded to a less electronegative element. Iron carbide is particularly notable for its magnetic properties and its role in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron carbide can be synthesized through several methods. One common laboratory method involves the carburization of iron at high temperatures. This process typically involves heating iron in the presence of a carbon source, such as methane or carbon monoxide, at temperatures ranging from 600°C to 1000°C. The reaction can be represented as:
3Fe+CH4→Fe3C+2H2
Another method involves the reduction of iron oxides with carbon at high temperatures. This process is often used in industrial settings and can be represented as:
Fe2O3+3C→2Fe+3CO
Industrial Production Methods
In industrial settings, iron carbide is often produced through the direct reduction of iron ore using a carbon source. This process, known as the iron carbide process, involves the reduction of iron ore in a fluidized bed reactor at temperatures around 600°C to 700°C. The resulting iron carbide can then be used as a feedstock for steel production.
Analyse Des Réactions Chimiques
Types of Reactions
Iron carbide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : Iron carbide can be oxidized to form iron oxides and carbon dioxide. This reaction typically occurs at high temperatures and can be represented as:
Fe3C+4O2→3Fe2O3+CO2
-
Reduction: : Iron carbide can be reduced to metallic iron and carbon. This reaction is often used in the production of steel and can be represented as:
Fe3C+3H2→3Fe+CH4
-
Substitution: : Iron carbide can undergo substitution reactions with various reagents, leading to the formation of different iron compounds.
Common Reagents and Conditions
Common reagents used in the reactions of iron carbide include oxygen, hydrogen, and various carbon sources. The reactions typically occur at high temperatures, often exceeding 600°C.
Major Products
The major products formed from the reactions of iron carbide include iron oxides, metallic iron, and various hydrocarbons, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Iron carbide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry: : In chemistry, iron carbide is used as a catalyst in various chemical reactions, including the Fischer-Tropsch synthesis, which is used to produce hydrocarbons from carbon monoxide and hydrogen.
-
Biology: : In biology, iron carbide nanoparticles are used in magnetic separation techniques, which are employed to isolate specific types of cells or biomolecules from complex mixtures.
-
Medicine: : In medicine, iron carbide nanoparticles are used in magnetic resonance imaging (MRI) as contrast agents. They are also being explored for use in magnetic hyperthermia, a treatment for cancer that involves heating magnetic nanoparticles to kill cancer cells.
-
Industry: : In industry, iron carbide is used as a feedstock for steel production. It is also used in the production of hard coatings and cutting tools due to its hardness and wear resistance.
Mécanisme D'action
The mechanism by which iron carbide exerts its effects depends on its specific application. In catalytic reactions, iron carbide acts as a catalyst by providing a surface for the reactants to adsorb and react. In magnetic applications, the magnetic properties of iron carbide are exploited to manipulate and control magnetic fields. The molecular targets and pathways involved in these processes vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Iron carbide can be compared with other similar compounds, such as iron oxides and other metal carbides.
-
Iron Oxides: : Unlike iron carbide, iron oxides are primarily used for their magnetic properties and as pigments. Iron oxides are also used in the production of iron and steel, but they do not have the same catalytic properties as iron carbide.
-
Other Metal Carbides: : Other metal carbides, such as tungsten carbide and silicon carbide, are known for their hardness and are used in cutting tools and abrasives. Iron carbide, while also hard, is more commonly used in catalytic and magnetic applications.
List of Similar Compounds
- Iron oxides (e.g., FeO, Fe2O3, Fe3O4)
- Tungsten carbide (WC)
- Silicon carbide (SiC)
- Titanium carbide (TiC)
Propriétés
| 110527-90-7 | |
Formule moléculaire |
CH3Fe- |
Poids moléculaire |
70.88 g/mol |
Nom IUPAC |
carbanide;iron |
InChI |
InChI=1S/CH3.Fe/h1H3;/q-1; |
Clé InChI |
VNXDDLGFKMIFKO-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



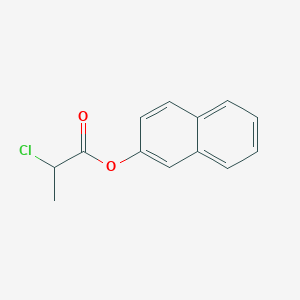
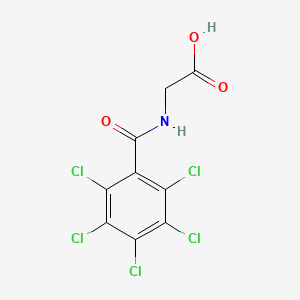
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
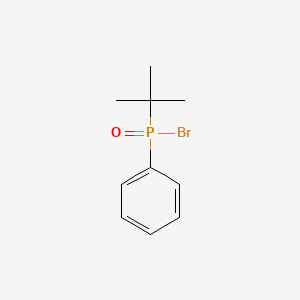
methanone](/img/structure/B14318499.png)
